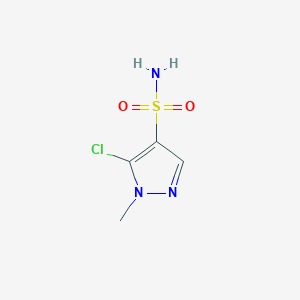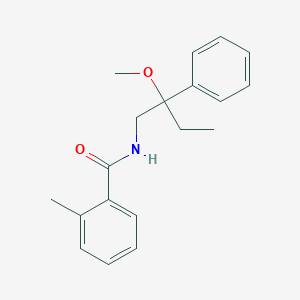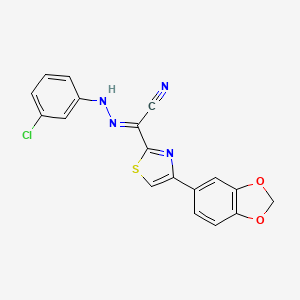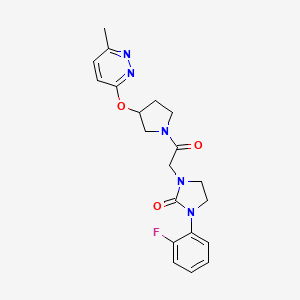![molecular formula C15H13N5O4S2 B2520671 3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034613-87-9](/img/structure/B2520671.png)
3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide" is a complex molecule that appears to be a derivative of sulfonamide, a group known for its antimicrobial properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the formation of key intermediates such as isoxazolines, as mentioned in the first paper. Aromatic ketones react with aromatic aldehydes in the presence of a catalyst like NaOH to form intermediates like 1,3-diphenylprop-2-en-1-one, which are then further processed with reagents like hydroxylamine hydrochloride and potassium hydroxide to afford isoxazolines . These intermediates can be further reacted with formaldehyde and other reagents to yield various sulfonamide derivatives. The synthesis of the compound would likely follow a similar pathway, involving the formation of a dihydrobenzo[d]oxazole ring and subsequent introduction of the sulfonamide group.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as IR, 1H NMR, and elemental analysis . X-ray crystallography has also been employed to determine the structure of similar heterocyclic compounds, providing information on bond lengths, angles, and overall molecular conformation . The compound would likely exhibit a complex structure with multiple rings, including a benzoxazole and a triazole ring, and a sulfonamide functional group, which could be analyzed using these techniques to confirm its structure.
Chemical Reactions Analysis
The related compounds synthesized in the papers have been designed to undergo specific reactions, such as the Diels-Alder reaction to form cyclic sulfonamides . The compound , with its triazole and benzoxazole rings, may also be designed to participate in specific chemical reactions, potentially as a ligand in coordination chemistry or as an active pharmaceutical ingredient that interacts with biological targets through mechanisms such as hydrogen bonding or hydrophobic interactions due to its heterocyclic and sulfonamide components.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect properties such as solubility, melting point, and reactivity. The sulfonamide group is known for its bioactive properties, particularly as antimicrobials, which is supported by the antitubercular activity screening mentioned in the first paper . The compound's solubility in various solvents, stability under different conditions, and reactivity with other chemical agents would be key properties to analyze, potentially using computational chemistry methods to predict these properties before experimental validation.
Scientific Research Applications
Synthesis Methodologies
The compound is involved in the development of novel synthesis methodologies, such as the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. These reactions have paved the way for creating new cyclic sulfonamides, demonstrating the compound's role in innovative synthetic chemistry approaches (Greig, Tozer, & Wright, 2001).
Antimicrobial Agents
Research into azole derivatives, including the development of sulfonamide bridged 1,2,3-triazoles, has shown that these compounds possess potential antimicrobial activities. Such studies highlight the compound's relevance in the design and synthesis of new antimicrobial agents, contributing to the fight against microbial resistance (Sahin, Bayrak, Demirbaş, Demirbas, & Alpay‐Karaoglu, 2012).
Antioxidant Activity
Investigations into the antioxidant activity of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) reveal the compound's utility in exploring new antioxidant agents. This research provides insights into the compound's potential in developing treatments or supplements targeting oxidative stress-related diseases (Padmaja, Pedamalakondaiah, Sravya, Reddy, & Jyothi Kumar, 2014).
Ocular Hypotensive Agents
The compound has been explored for its role in the development of topically active carbonic anhydrase inhibitors, specifically targeting the treatment of glaucoma. Such studies underline its significance in creating new therapeutic options for ocular conditions, demonstrating its versatility in drug development (Graham et al., 1989).
Molecular Docking Studies
The compound has also been the subject of molecular docking studies, particularly in the context of antimalarial and COVID-19 drug discovery. These studies illustrate its application in theoretical and computational chemistry to identify and optimize potential drug candidates against contemporary health challenges (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to inhibit serotonin and norepinephrine reuptake .
Mode of Action
Related compounds have been reported to interact with their targets by inhibiting the reuptake of serotonin and norepinephrine, which can lead to increased levels of these neurotransmitters in the brain .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may affect the serotonin and norepinephrine reuptake pathways .
Pharmacokinetics
It’s worth noting that similar compounds have been reported to have excellent enantioselectivity and conversion rates .
Result of Action
Similar compounds have been reported to increase the levels of serotonin and norepinephrine in the brain, which can have various effects on mood and pain perception .
Action Environment
It’s worth noting that similar compounds have been reported to be robust and tolerate a substrate concentration of 30 g/l .
properties
IUPAC Name |
3-methyl-2-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S2/c1-19-13-6-12(2-3-14(13)24-15(19)21)26(22,23)16-7-10-8-20(18-17-10)11-4-5-25-9-11/h2-6,8-9,16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJUUVLNQZIGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)
![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)
![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)

